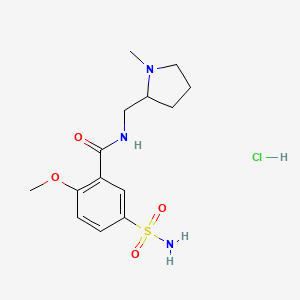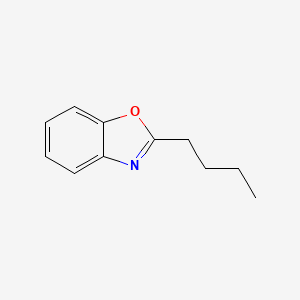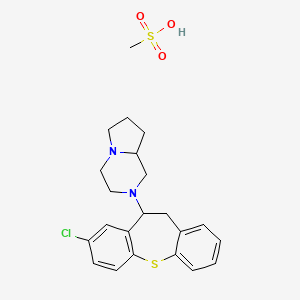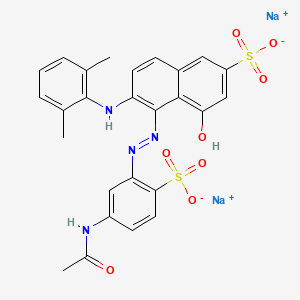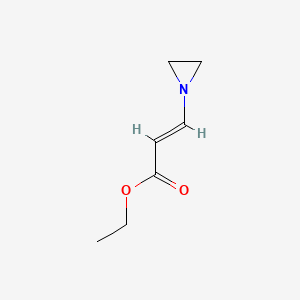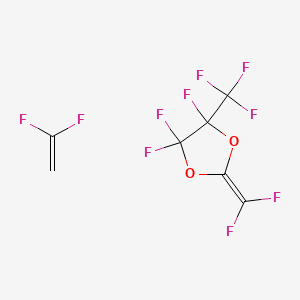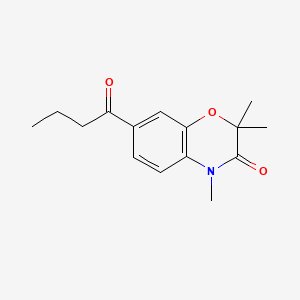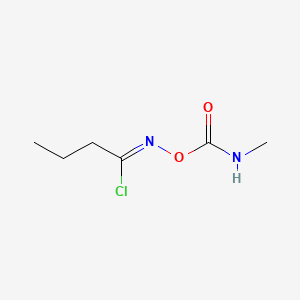
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride is a chemical compound with the molecular formula C6H11ClN2O2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
The synthesis of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves several steps. One common method includes the reaction of butanimidoyl chloride with methylamine and carbonyl compounds under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Analyse Des Réactions Chimiques
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Applications De Recherche Scientifique
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved include the formation of carbamate intermediates, which can further react with other biomolecules .
Comparaison Avec Des Composés Similaires
N-(((Methylamino)carbonyl)oxy)butanimidoyl chloride can be compared with similar compounds such as:
N-((Methylamino)carbonyl)oxy)ethanimidoyl chloride: This compound has a shorter carbon chain but exhibits similar reactivity.
N-((Methylamino)carbonyl)oxy)propanimidoyl chloride: With a three-carbon chain, it shows comparable chemical properties but different physical characteristics.
N-((Methylamino)carbonyl)oxy)pentanimidoyl chloride: This compound has a longer carbon chain, affecting its solubility and reactivity.
This compound stands out due to its specific chain length and the balance of reactivity and stability it offers.
Propriétés
Numéro CAS |
134871-00-4 |
|---|---|
Formule moléculaire |
C6H11ClN2O2 |
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
[(Z)-1-chlorobutylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-4-5(7)9-11-6(10)8-2/h3-4H2,1-2H3,(H,8,10)/b9-5- |
Clé InChI |
HCEDGLMUPDFJEM-UITAMQMPSA-N |
SMILES isomérique |
CCC/C(=N/OC(=O)NC)/Cl |
SMILES canonique |
CCCC(=NOC(=O)NC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


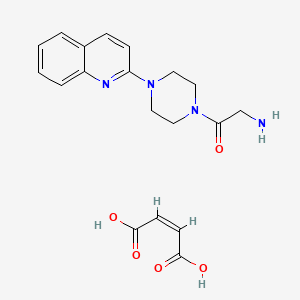

![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)

